molecular formula C17H33N4O5P B14451395 N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid CAS No. 79692-46-9

N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid

Cat. No.: B14451395
CAS No.: 79692-46-9
M. Wt: 404.4 g/mol
InChI Key: VXMSKURWTIICOK-UHFFFAOYSA-N
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Description

N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the diethylamino and dimethylamino groups through substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylamino)pentan-2-yl]piperidine-3-carboxamide
  • 4-Dimethylaminopyridine
  • 2-Pentanone, 5-(diethylamino)-

Uniqueness

N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide stands out due to its dual amino group functionality, which enhances its reactivity and versatility in various chemical reactions. This unique structure allows it to participate in a broader range of applications compared to similar compounds.

Properties

CAS No.

79692-46-9

Molecular Formula

C17H33N4O5P

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid

InChI

InChI=1S/C17H30N4O.H3O4P/c1-6-21(7-2)12-8-9-14(3)19-17(22)15-10-11-16(18-13-15)20(4)5;1-5(2,3)4/h10-11,13-14H,6-9,12H2,1-5H3,(H,19,22);(H3,1,2,3,4)

InChI Key

VXMSKURWTIICOK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C1=CN=C(C=C1)N(C)C.OP(=O)(O)O

Origin of Product

United States

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